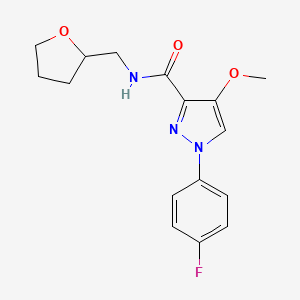

![molecular formula C23H27N3O5 B2836295 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954004-90-1](/img/structure/B2836295.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . The crude product was purified by column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported . Another study reported the crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2 .科学的研究の応用

Synthesis and Characterization of Derivatives for Therapeutic Applications

- Studies on the synthesis and characterization of celecoxib derivatives, including compounds with similar structural motifs to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, have revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives showed promising therapeutic profiles without causing significant tissue damage in liver, kidney, colon, and brain, highlighting the potential for developing novel therapeutic agents from structurally related compounds (Ş. Küçükgüzel et al., 2013).

Investigation of Receptor Antagonists for Obesity Treatment

- Research on aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists, structurally related to the given compound, has demonstrated dose-dependent weight loss effects in mice models. This indicates potential applications in developing obesity treatments, although cardiovascular safety profiles need careful consideration (P. Kym et al., 2005).

Novel Synthetic Approaches for Di- and Mono-oxalamides

- Innovative synthetic methodologies for creating di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes have been developed, showcasing the versatility and potential of compounds with oxalamide groups in pharmaceutical and chemical synthesis applications (V. Mamedov et al., 2016).

Exploration of Copper-Catalyzed Coupling Reactions

- Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been enhanced using compounds with oxalamide structures, demonstrating the critical role of these ligands in facilitating efficient and selective synthesis processes. This research outlines the importance of oxalamide-based ligands in catalytic systems for organic synthesis (Subhadip De et al., 2017).

Contributions to Polymer Science

- The role of soluble-type nucleators, including oxalamide derivatives, in the fast crystallization of poly(l-lactide) under specific thermal histories and shear flows, has been investigated. This research demonstrates the potential application of similar compounds in enhancing the material properties and processing efficiency of biodegradable polymers (Tianfeng Shen et al., 2016).

作用機序

While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is not known, similar compounds have shown anticancer activities. For example, compound C27 was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

将来の方向性

The future directions for research on “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, further mechanistic studies could be conducted to understand the exact mode of action .

特性

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c27-22(23(28)25-14-17-7-8-19-20(13-17)31-16-30-19)24-9-4-10-26-11-12-29-21(15-26)18-5-2-1-3-6-18/h1-3,5-8,13,21H,4,9-12,14-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPTWICIYZAMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

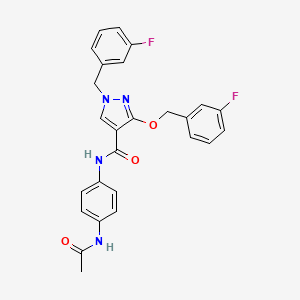

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

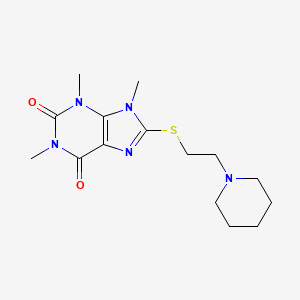

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)

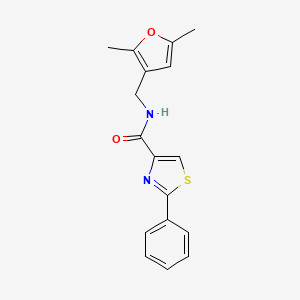

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)

![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)

![2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836235.png)